Enhanced Lipophilicity Over the Unsubstituted Triazole Analog
The target compound displays a computed XLogP3-AA of 0.3 [1], while the des-isopropyl analog N-methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine (CAS 1083396-18-2) has a reported LogP of -0.34 . The resulting ΔLogP of +0.64 log units indicates substantially higher lipophilicity, which directly impacts membrane permeability, plasma protein binding, and non-specific tissue distribution.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | N-Methyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine, LogP = -0.34 |
| Quantified Difference | ΔLogP = +0.64 (target more lipophilic) |
| Conditions | Computed values (PubChem XLogP3-AA vs. Fluorochem reported LogP) |
Why This Matters
A >0.6 log unit increase in lipophilicity can alter oral bioavailability and blood-brain barrier penetration, making the target compound a more suitable starting point for CNS-targeted or membrane-permeable probe development.
- [1] PubChem. Compound Summary for CID 84765458. XLogP3-AA = 0.3. National Center for Biotechnology Information. Accessed May 2026. View Source
